2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy-
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Overview
Description
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy- is a chemical compound with the molecular formula C17H18O6P2. It is known for its unique spiro structure, which includes two phosphorus atoms and four oxygen atoms arranged in a spirocyclic framework. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy- typically involves the reaction of pentaerythritol with phenyl phosphorodichloridite. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used as a stabilizer in polymer production and as an antioxidant in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-diphenoxy- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Known for its use as an antioxidant in polymers.
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Used as a reducing agent and antioxidant.
3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
Uniqueness
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[55]undecane, 3,9-diphenoxy- is unique due to its specific phenoxy substituents, which impart distinct chemical and biological properties
Properties
CAS No. |
144-35-4 |
---|---|
Molecular Formula |
C17H18O6P2 |
Molecular Weight |
380.27 g/mol |
IUPAC Name |
3,9-diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C17H18O6P2/c1-3-7-15(8-4-1)22-24-18-11-17(12-19-24)13-20-25(21-14-17)23-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
SDCYWERHEYVPHL-UHFFFAOYSA-N |
SMILES |
C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
Canonical SMILES |
C1C2(COP(O1)OC3=CC=CC=C3)COP(OC2)OC4=CC=CC=C4 |
Key on ui other cas no. |
144-35-4 |
Origin of Product |
United States |
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